molecular formula C21H22N2O3 B11016471 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-5-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B11016471
M. Wt: 350.4 g/mol
InChI Key: YIENGPGFEIHGRV-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors, such as 5,6-dimethoxyindanone, under acidic or basic conditions.

    Indole Synthesis: The indole ring is often constructed via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Coupling Reaction: The final step involves coupling the indene and indole structures. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the indene moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to serotonin or dopamine receptors, influencing neurotransmission.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-5-carboxamide
  • N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-1H-indole-5-carboxamide

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-indole-5-carboxamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of methoxy groups on the indene moiety and the methyl group on the indole ring contribute to its unique properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-23-9-8-14-10-15(5-7-18(14)23)21(24)22-17-6-4-13-11-19(25-2)20(26-3)12-16(13)17/h5,7-12,17H,4,6H2,1-3H3,(H,22,24)

InChI Key

YIENGPGFEIHGRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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